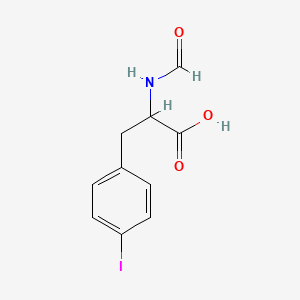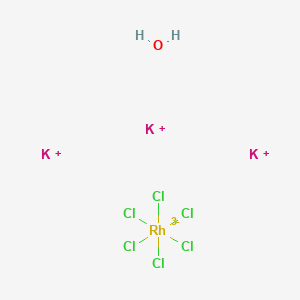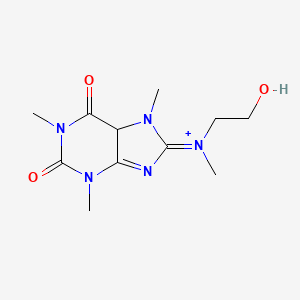
Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cafaminol, also known as methylcoffanolamine, is a compound belonging to the methylxanthine family, which is related to caffeine. It is primarily used as a vasoconstrictor and anticatarrhal agent, making it effective as a nasal decongestant. Cafaminol is marketed under the brand names Rhinetten and Rhinoptil and has been used in Germany since its introduction in 1974 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cafaminol involves the reaction of caffeine with ethylene oxide in the presence of a base. This reaction results in the formation of 8-(2-hydroxyethyl)methylamino-1,3,7-trimethylxanthine. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cafaminol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cafaminol .
Análisis De Reacciones Químicas
Types of Reactions
Cafaminol undergoes several types of chemical reactions, including:
Oxidation: Cafaminol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Cafaminol.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Cafaminol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the Cafaminol molecule .
Aplicaciones Científicas De Investigación
Cafaminol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as nasal congestion and rhinitis.
Industry: Utilized in the development of nasal decongestant formulations and other pharmaceutical products.
Mecanismo De Acción
Cafaminol exerts its effects primarily through its action as a vasoconstrictor. It works by stimulating the adrenergic receptors in the nasal mucosa, leading to the constriction of blood vessels. This reduces blood flow to the nasal passages, thereby decreasing swelling and congestion. The molecular targets involved include adrenergic receptors and associated signaling pathways .
Comparación Con Compuestos Similares
Cafaminol is unique among methylxanthine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
Caffeine: A well-known stimulant with similar structural features but different pharmacological effects.
Theophylline: Another methylxanthine derivative used primarily as a bronchodilator.
Aminophylline: A compound related to theophylline, used in the treatment of respiratory diseases.
Cafaminol stands out due to its specific use as a nasal decongestant and its unique combination of vasoconstrictive and anticatarrhal properties .
Propiedades
Fórmula molecular |
C11H18N5O3+ |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
Clave InChI |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

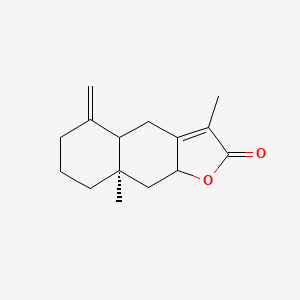
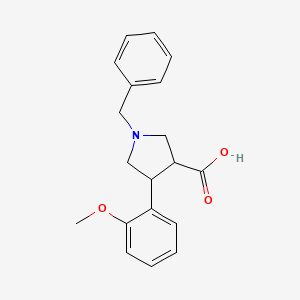
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
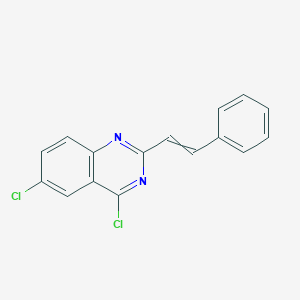

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)

![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
